Fipronil
Overview
Description
Fipronil is a broad-spectrum insecticide that belongs to the phenylpyrazole chemical family. It is widely used to control various pests, including ants, beetles, cockroaches, fleas, ticks, termites, mole crickets, thrips, rootworms, and weevils . This compound disrupts the insect central nervous system by blocking the ligand-gated ion channel of the GABA A receptor and glutamate-gated chloride channels, causing hyperexcitation of contaminated insects’ nerves and muscles .
Mechanism of Action
Target of Action
Fipronil is a broad-spectrum insecticide that primarily targets the GABA_A receptors and glutamate-gated chloride (GluCl) channels in insects . These receptors and channels play crucial roles in the insect’s central nervous system .
Mode of Action
This compound disrupts the insect’s central nervous system by blocking the ligand-gated ion channel of the GABA_A receptor and GluCl channels . This blocking action inhibits the normal function of these channels, leading to an overstimulation of the insect’s nerves and muscles . The specificity of this compound towards insects is believed to be due to its greater binding affinity for the GABA_A receptors of insects than those of mammals .
Biochemical Pathways
The metabolic reactions of this compound degradation appear to be the same in different bacteria and are mainly oxidation, reduction, photolysis, and hydrolysis . The enzymes and genes responsible for the degradation vary, with the ligninolytic enzyme MnP, the cytochrome P450 enzyme, and esterase playing key roles in different strains of bacteria and fungi .
Pharmacokinetics
From this reservoir, the drug is released for many weeks, accounting for its sustained activity against fleas and ticks . After administration, the oral bioavailability of this compound decreases while the biotransformation increases as the dose increases, revealing an enhancement of the first-pass effect and a fast metabolism in vivo .
Result of Action
The molecular and cellular effects of this compound include increased accumulation of triglycerides and neutral lipids by reducing fatty acid oxidation and increasing de novo lipogenesis . Changes are also observed in genes that control oxidative stress and the xenobiotic metabolism . These changes may enhance antigen-specific immunity by dysregulation of the negative regulation of GABAergic signaling on T cell immunity .
Action Environment
This compound is slightly soluble in water and more soluble in lipids, oils, proteins, and lipophilic organic solvents . In the soil, naturally occurring organisms break down this compound into smaller chemicals, and on the soil surface, this compound is broken down by sunlight . It can be quite persistent in soil systems but is less so in aquatic and sediment systems .
Biochemical Analysis
Biochemical Properties
Fipronil disrupts the insect central nervous system by blocking the ligand-gated ion channel of the GABA A receptor and glutamate-gated chloride (GluCl) channels . This causes hyperexcitation of contaminated insects’ nerves and muscles . The metabolic reactions of this compound degradation appear to be mainly oxidation, reduction, photolysis, and hydrolysis . The enzymes and genes responsible for the degradation are somewhat different. The ligninolytic enzyme MnP, the cytochrome P450 enzyme, and esterase play key roles in different strains of bacteria and fungi .
Cellular Effects
This compound has been shown to induce lung inflammation in vivo and cell death in vitro . It also disturbs antigen-specific immune responses by affecting GABAergic genes in vivo . In addition, it has been found to increase the accumulation of triglycerides and neutral lipids by reducing fatty acid oxidation and increasing de novo lipogenesis .
Molecular Mechanism
This compound’s mechanism of action is different from the conventional biochemical routes of previously known insecticides. It includes pyrethroids (sodium channel blockers), carbamates, and organophosphates (cholinesterase inhibitors), to which many insects/pests have evolved resistance .
Temporal Effects in Laboratory Settings
In a 30-day mesocosm experiment exposing native benthic aquatic invertebrates to this compound and four degradates, this compound compounds caused altered emergence and trophic cascades . This compound kills fleas and mites within 24 hours .
Dosage Effects in Animal Models
The acute oral LD50 of this compound is 97 mg/kg in rats and 95 mg/kg in mice. In a chronic study in dogs, this compound at 2 mg/kg/d caused clinical signs of neurotoxicity . The NOAEL of this compound is established at 5 mg/kg/d in rats and 0.2 mg/kg/d in dogs .
Metabolic Pathways
The metabolic reactions of this compound degradation appear to be the same in different bacteria and are mainly oxidation, reduction, photolysis, and hydrolysis . The enzymes and genes responsible for the degradation are somewhat different. The ligninolytic enzyme MnP, the cytochrome P450 enzyme, and esterase play key roles in different strains of bacteria and fungi .
Transport and Distribution
Long-range transport and deposition of this compound may be considered negligible . This compound and its degradates are among the most common pesticide compounds detected in surface waters, often at concentrations that exceed aquatic life benchmarks .
Subcellular Localization
After dermal application, this compound spreads and sequesters in the lipids of the skin and hair follicles and continues to be released onto the skin and coat, resulting in residual activity against fleas and ticks for a month .
Preparation Methods
Fipronil can be synthesized through several routes. One common method involves the displacement reaction of 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-4-trifluoromethylthio pyrazole-3-nitrile with fluoride in a solvent . The reaction steps include mixing the raw materials with the solvent, adding the fluoride at low temperature, carrying out the reaction at low temperature, and performing water scrubbing, temperature rise, crystallization, and centrifugation to obtain the active ingredient .
Another method involves the chlorination of p-trifluoromethylaniline to obtain 2,6-dichloro-4-trifluoromethyl aniline, followed by diazotization and condensation with 3-dicyanoethyl propanoate to form arylpyrazole nitrile. This compound is then subjected to sulfonation and transposition to obtain this compound .
Chemical Reactions Analysis
Fipronil undergoes various chemical reactions, including oxidation, reduction, photolysis, and hydrolysis . Common reagents used in these reactions include hydrogen fluoride, trifluoroacetic acid, sulfuryl chloride, and nitrosylsulfuric acid . Major products formed from these reactions include this compound desulfinyl, which is generally more toxic than the parent compound .
Scientific Research Applications
Fipronil has a wide range of scientific research applications. It is used in agriculture to control pests on various crops, including fruits, vegetables, coffee, and rice . In veterinary medicine, it is used to control fleas and ticks on pets . This compound is also used in environmental studies to assess its impact on non-target organisms, such as bees and aquatic animals . Additionally, it is used in studies on pesticide resistance and environmental degradation processes .
Comparison with Similar Compounds
Fipronil is often compared with neonicotinoids, another class of insecticides that disrupt neural transmission in the central nervous system of invertebrates . While neonicotinoids mimic the action of neurotransmitters, this compound inhibits neuronal receptors . Other similar compounds include imidacloprid, which also targets the central nervous system of insects but through a different mechanism . This compound’s unique mode of action and broad-spectrum efficacy make it a valuable tool in pest control .
Properties
IUPAC Name |
5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethylsulfinyl)pyrazole-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl2F6N4OS/c13-5-1-4(11(15,16)17)2-6(14)8(5)24-10(22)9(7(3-21)23-24)26(25)12(18,19)20/h1-2H,22H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOCSXAVNDGMNBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N2C(=C(C(=N2)C#N)S(=O)C(F)(F)F)N)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl2F6N4OS | |
Record name | FIPRONIL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1503 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4034609 | |
Record name | Fipronil | |
Source | EPA DSSTox | |
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Molecular Weight |
437.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid;, WHITE POWDER. | |
Record name | Fipronil | |
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Record name | FIPRONIL | |
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Solubility |
In water, 1.9 mg/L (pH 5), 2.4 mg/L (pH 9), 1.9 mg/L (distilled), all at 20 °C, In water, 2 mg/L, In organic solvents (g/L at 20 °C): acetone 545.9, dichloromethane 22.3, hexane 0.028, toluene 3.0, In acetone, >50%; corn oil >10,000 mg/L, Solubility in water: very poor | |
Record name | Fipronil | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7051 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | FIPRONIL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1503 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Density |
1.477-1.626 at 20 °C | |
Record name | Fipronil | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7051 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
2.78X10-9 mm Hg at 25 °C, Vapor pressure at 20 °C: negligible | |
Record name | Fipronil | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7051 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | FIPRONIL | |
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Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Mechanism of Action |
Fipronil is a second-generation phenilpirazol insecticide that is used in agriculture and veterinary medicine for protection against fleas, ticks, ants, cockroaches and other pests. The insecticide blocks the chloride channels associated with the gamma-amino butyric acid (GABA) receptors in mammals and the chloride channels associated with the GABA and glutamate (Glu) receptors in insects., GABA-gated chloride channel antagonists., MicroRNAs (miRNAs), which are a class of small noncoding RNAs, can modulate the expression of many protein-coding genes when an organism is exposed to an environmental chemical. We previously demonstrated that miR-155 was significantly downregulated in adult zebrafish (Danio rerio) in response to fipronil (5-amino-1-[2,6-dichloro-4-(trifluoromethyl) phenyl]-4-[(trifluoromethyl) sulphinyl]-1H-pyrazole-3-carbonitrile) exposure. However, the regulation of this miRNA's predicted target gene cyb561d2, which is a member of the cytochrome b561 (cyt b561) family involved in electron transfer, cell defence, and chemical stress, has not been experimentally validated to date. In this study, we evaluated the effects of fipronil on miR-155 and cyb561d2 in zebrafish. The expression of miR-155 was downregulated, whereas cyb561d2 was upregulated in both mRNA and protein level in a dose-dependent manner upon stimulation of fipronil. The dual luciferase report assay demonstrated that miR-155 interacted with cyb561d2 3'-untranslated regions (3'-UTR). The expression of cyb561d2 was reduced in both mRNA and protein levels when ZF4 cells were transfected with an miR-155 mimic, whereas its expression levels of both mRNA and protein were increased when endogenous miR-155 was inhibited by transfection with an miR-155 inhibitor. The results improved our understanding of molecular mechanism of toxicity upon fipronil exposure, and presents miR-155 as a potential novel toxicological biomarker for chemical exposure., Fipronil is the first phenylpyrazole insecticide widely used in controlling pests, including pyrethroid, organophosphate and carbamate insecticides. It is generally accepted that fipronil elicits neurotoxicity via interactions with GABA and glutamate receptors, although alternative mechanisms have recently been proposed. This study evaluates the genotoxicity of fipronil and its likely mode of action in Drosophila S2 cells, as an in vitro model. Fipronil administrated the concentration- and time-dependent S2 cell proliferation. Intracellular biochemical assays showed that fipronil-induced S2 cell apoptosis coincided with a decrease in the mitochondrial membrane potential and an increase reactive oxygen species generation, a significant decrease of Bcl-2 and DIAP1, and a marked augmentation of Cyt c and caspase-3. Because caspase-3 is the major executioner caspase downstream of caspase-9 in Drosophila, enzyme activity assays were used to determine the activities of caspase-3 and caspase-9. Our results indicated that fipronil effectively induced apoptosis in Drosophila S2 cells through caspase-dependent mitochondrial pathways., For more Mechanism of Action (Complete) data for Fipronil (7 total), please visit the HSDB record page. | |
Record name | Fipronil | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7051 | |
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Color/Form |
White solid | |
CAS No. |
120068-37-3 | |
Record name | Fipronil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120068-37-3 | |
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Record name | Fipronil [ISO] | |
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Record name | Fipronil | |
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Record name | fipronil (ISO); (±)-5-amino-1-(2,6-dichloro-α,α,α-trifluoro-para-tolyl)-4-trifluoromethylsulfinyl-pyrazole-3-carbonitrile | |
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Record name | FIPRONIL | |
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Record name | Fipronil | |
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Record name | FIPRONIL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Melting Point |
200-201 °C, 201 °C | |
Record name | Fipronil | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7051 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | FIPRONIL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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